molecular formula C16H12Cl4N2O2 B2415354 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-52-8

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2415354
CAS No.: 477851-52-8
M. Wt: 406.08
InChI Key: JKSLGRYSUOXMTR-YXSASFKJSA-N
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Description

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-10-4-5-14(19)15(20)8-10/h1-5,7-8H,6,9H2,(H,22,23)/b21-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLGRYSUOXMTR-YXSASFKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Oxo-N-(3,4-Dichlorophenyl)propanamide

Reagents :

  • 3,4-Dichloroaniline
  • Malonyl chloride or acetoacetyl chloride
  • Base (e.g., triethylamine)

Procedure :

  • Acylation : 3,4-Dichloroaniline reacts with malonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl.
  • Workup : The mixture is quenched with ice water, and the organic layer is dried over Na₂SO₄.
  • Purification : Recrystallization from ethanol yields 3-oxo-N-(3,4-dichlorophenyl)propanamide as a white solid.

Key Data :

Parameter Value
Yield 65–75%
Melting Point 112–114°C
Purity (HPLC) >98%

This step parallels methodologies described in patent WO2018069841A1 for analogous acetamide derivatives.

Oxime Formation

Reagents :

  • 3-Oxo-N-(3,4-dichlorophenyl)propanamide
  • Hydroxylamine hydrochloride
  • Sodium acetate (buffer)

Procedure :

  • Reaction : The ketone is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 6 hours.
  • Isolation : The precipitated oxime is filtered and washed with cold ethanol.

Key Data :

Parameter Value
Yield 80–85%
Melting Point 148–150°C

The oxime intermediate, 3-(hydroxyimino)-N-(3,4-dichlorophenyl)propanamide, is confirmed via IR (N–O stretch at 950 cm⁻¹) and ¹H NMR (singlet at δ 10.2 ppm for =N–OH).

O-Alkylation with 2,6-Dichlorobenzyl Chloride

Reagents :

  • 3-(Hydroxyimino)-N-(3,4-dichlorophenyl)propanamide
  • 2,6-Dichlorobenzyl chloride
  • Potassium carbonate (base)
  • DMF (solvent)

Procedure :

  • Alkylation : The oxime and 2,6-dichlorobenzyl chloride are refluxed in DMF with K₂CO₃ for 12 hours.
  • Workup : The mixture is poured into ice water, and the product is extracted with ethyl acetate.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the final compound.

Key Data :

Parameter Value
Yield 60–70%
Melting Point 182–184°C
Purity (HPLC) >95%

¹³C NMR analysis confirms the O-benzyl group (δ 70.8 ppm for –O–CH₂–C₆H₃Cl₂).

Alternative Synthetic Routes

One-Pot Oxime Formation and Alkylation

Advantages : Reduced purification steps.
Reagents :

  • 3-Oxo-propanamide, hydroxylamine-O-(2,6-dichlorobenzyl) ether

Procedure :

  • Simultaneous oxime formation and alkylation in DMF at 80°C.
  • Yield : 55–65% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Conditions :

  • 150 W, 100°C, 30 minutes.
  • Yield Improvement : 75–80% (vs. 60–70% conventional).

Industrial-Scale Production Considerations

Factor Optimization Strategy
Solvent Choice Replace DMF with MEK (lower toxicity)
Catalyst Use phase-transfer catalysts (e.g., TBAB)
Waste Management Recyclable K₂CO₃ via filtration

Challenges and Solutions

  • Low Alkylation Yield : Attributed to steric hindrance from the dichlorophenyl groups. Mitigated by using excess 2,6-dichlorobenzyl chloride (1.5 eq).
  • Byproduct Formation : Minimized via controlled reaction temperatures (<100°C).

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide indicates a complex structure characterized by the presence of dichlorobenzyl and dichlorophenyl groups. This configuration contributes to its unique chemical behavior and biological interactions.

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and modification.
  • Reactivity Studies : The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a valuable subject for studying reaction mechanisms.

Biology

  • Enzyme Inhibition Studies : Preliminary research indicates that this compound may inhibit specific enzymes, which could be critical in drug development.
  • Protein Binding Studies : Investigations into its interactions with proteins could reveal insights into its pharmacological potential and mechanisms of action.

Industry

  • Production of Specialty Chemicals : The compound can be utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit a specific enzyme involved in metabolic pathways demonstrated promising results. The inhibition was quantified using standard enzymatic assays, indicating a potential role in therapeutic applications.

Case Study 2: Protein Interaction Analysis

Research involving surface plasmon resonance (SPR) techniques showed that this compound binds effectively to target proteins. This binding affinity suggests its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-fluoro-1,3,5-triamino-4,6-dinitrobenzene

Uniqueness

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain targets.

Biological Activity

The compound 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a synthetic chemical that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15Cl2N3O2
  • Molecular Weight : 348.21 g/mol
  • IUPAC Name : this compound

The structure consists of a propanamide backbone with a dichlorobenzyl and a dichlorophenyl substituent, which may contribute to its biological activity.

Research indicates that the compound functions as a non-systemic TGR5 agonist , which is involved in metabolic regulation and energy expenditure. Agonists of TGR5 have been linked to various physiological effects, including:

  • Increased glucose metabolism
  • Enhanced insulin sensitivity
  • Anti-inflammatory effects

Antimicrobial Properties

Studies have shown that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, 5-nitroindazole derivatives have demonstrated trichomonacidal and antichagasic properties at low concentrations (10 µg/mL), suggesting that similar structural motifs in our compound could yield analogous effects .

Anticancer Activity

The compound's structural features may also confer anticancer properties. In vitro studies on related compounds have revealed moderate cytotoxicity against various cancer cell lines, including TK-10 and HT-29 . The selective toxicity towards cancer cells while sparing normal cells is a critical aspect of drug development.

Case Studies

  • Trichomonacidal Activity : A study on related compounds indicated that certain derivatives exhibited remarkable activity against Trichomonas vaginalis, suggesting potential applications in treating infections .
  • Antineoplastic Properties : Research on similar amide compounds has revealed their ability to inhibit tumor growth in vitro and in vivo models. For example, compounds with structural similarities were tested against various cancer lines and showed promising results in reducing cell viability .

Data Table: Comparative Biological Activities

Compound NameActivity TypeEffective ConcentrationReference
3-{[(2,6-dichlorobenzyl)oxy]imino}AnticancerTBD
5-Nitroindazole DerivativesTrichomonacidal10 µg/mL
CGP 28238Anti-inflammatoryED50 = 2-5 mg/kg
Abietane-Type Diterpenoid AmidesLeishmania activityTBD

Q & A

Q. What are the key considerations for synthesizing 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of intermediates like 2,6-dichlorobenzyl chloride). Multi-step protocols involving condensation and amidation are typical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound from by-products such as unreacted dichlorobenzyl derivatives .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify imino and propanamide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in the oxyimino group .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example:
FactorLow LevelHigh LevelResponse Metric
Temperature (°C)6080Yield (%)
Catalyst (mol%)510Purity (HPLC)
Solvent (DCM:EtOH)1:13:1Reaction Time (h)
Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Central composite designs are preferred for non-linear relationships .

Q. How to resolve contradictions in reported biological activity data for dichlorophenyl propanamide derivatives?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct target engagement from off-target effects. Compare structural analogs (e.g., N-(3,4-dichlorophenyl)propanamide derivatives) to isolate the role of the oxyimino group. Use meta-analysis to account for variability in experimental models (e.g., in vitro vs. in vivo) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450 isoforms). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore mapping identifies critical substituents (e.g., dichlorobenzyl groups) for hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) binding assays .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across studies for this compound?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms (amorphous vs. crystalline). Characterize solid-state forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Use Hansen solubility parameters to select optimal co-solvents (e.g., DMSO-water mixtures) for biological assays .

Comparative Structural-Activity Table

CompoundKey SubstituentsReported ActivityReference
This compoundDichlorobenzyl, dichlorophenylAnti-inflammatory (in vitro)
N-(3,4-Dichlorophenyl)hexahydrotrioxo-propanamideHexahydrotrioxo, dichlorophenylFungicide
N-(3-Chlorobenzyl)-pyrimidoindol-propanamidePyrimidoindol, chlorobenzylAnticancer (cell line IC50)

Notes for Experimental Reproducibility

  • Synthesis : Monitor reaction progress with TLC (Rf = 0.3 in EtOAc/hexane 1:1). Avoid prolonged exposure to light to prevent oxyimino degradation.
  • Biological Assays : Use freshly prepared DMSO stock solutions (<0.1% final concentration) to minimize solvent toxicity .

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